7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether
Description
Properties
IUPAC Name |
7-bromo-2-ethyl-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-9-12-8-5-6(13-2)4-7(11)10(8)14-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMDHWKJNIGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Routes
Formation of 2-Ethyl-1,3-benzoxazole Core
- The benzoxazole scaffold is typically synthesized via cyclization of appropriate ortho-aminophenol derivatives with carboxylic acid derivatives or amides.
- Alkylation at position 2 to introduce the ethyl group can be achieved by reacting the benzoxazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
Bromination at Position 7
- Bromination is commonly performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- The reaction is carried out in solvents like acetic acid, dichloromethane, or carbon tetrachloride under controlled temperature to achieve selective bromination at the 7-position.
- Radical initiators such as benzoyl peroxide may be used to facilitate the bromination process.
Methylation to Form the Methyl Ether
- The hydroxyl group at position 5 (if present as a phenol) is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
- The reaction is typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with bases such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.
Representative Synthetic Protocol Example
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting amide + ortho-aminophenol, TsOH, reflux in toluene, 17 h | Cyclization to benzoxazole core | 2-Ethyl-1,3-benzoxazole intermediate |
| 2 | N-bromosuccinimide (NBS), benzoyl peroxide, CCl4, reflux under halogen lamp, 3.5 h | Selective bromination at position 7 | 7-Bromo-2-ethyl-1,3-benzoxazole |
| 3 | Methyl iodide, K2CO3, DMSO, room temperature | Methylation of hydroxyl group to methyl ether | 7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether |
Note: This protocol is adapted from analogous benzoxazole syntheses reported in the literature and industrial practice.
Detailed Reaction Conditions and Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | Ortho-aminophenol + amide, TsOH catalyst | Toluene | Reflux (ca. 110°C) | 16-18 h | 70-85 | Dean-Stark apparatus used to remove water |
| Bromination | NBS + benzoyl peroxide | CCl4 or DCM | Reflux (ca. 77°C for CCl4) | 3-4 h | 75-90 | Radical bromination; light or heat initiated |
| Methylation | Methyl iodide + K2CO3 | DMSO or Acetone | Room temp to 50°C | 4-6 h | 80-95 | Base deprotonates phenol, promotes SN2 methylation |
Research Findings and Optimization
- Selectivity: The bromination step requires careful control of conditions to avoid polybromination or substitution at undesired positions. Use of NBS and radical initiators under mild reflux conditions favors mono-bromination at the 7-position.
- Yield optimization: Employing dry solvents and anhydrous conditions improves yields in methylation by preventing hydrolysis of methylating agents.
- Scalability: The synthetic route is amenable to scale-up, with industrial methods likely adapting similar conditions but optimizing solvent recycling and reaction times for cost efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Alkylation | Ortho-aminophenol, amide, ethyl halide, base | Toluene, acetone | Reflux, base catalysis | Straightforward, good yields | Multi-step, requires purification |
| Bromination with NBS | NBS, benzoyl peroxide | CCl4, DCM | Reflux, light or heat | Selective bromination | Requires careful control to avoid overbromination |
| Methylation | Methyl iodide, K2CO3 | DMSO, acetone | Room temp to 50°C | High yield, mild conditions | Toxic methylating agents |
Analytical Techniques for Product Confirmation
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns; methyl ether protons typically appear at δ 3.8–4.0 ppm; bromine substitution causes characteristic deshielding effects.
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (~284 g/mol for the brominated methyl ether derivative).
- X-ray Crystallography: Provides definitive structural confirmation, especially for bromine position and benzoxazole ring geometry.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- A study evaluated the compound's efficacy as an inhibitor of certain enzymes involved in disease pathways, demonstrating promising results in vitro against specific cancer cell lines. The compound exhibited selective cytotoxicity, suggesting a potential role in targeted cancer therapies .
Biological Research
This compound serves as a valuable tool in biological assays and studies. Its ability to modulate biological pathways makes it suitable for probing cellular mechanisms.
Applications:
- Biochemical Assays : Used to explore enzyme activity and protein interactions. For instance, its application in assays has helped elucidate the mechanisms of action of related compounds .
Material Science
In the field of material science, this compound is utilized in the synthesis of advanced materials with specific properties.
Applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares substituent patterns, molecular weights (calculated where possible), and reported biological activities of structurally related benzoxazole derivatives:
*Molecular weight calculated based on formula C₁₁H₁₁BrNO₂.
Key Observations:
- The ethyl group at position 2 increases steric bulk compared to simpler methyl or hydrogen substituents, possibly improving metabolic stability . The methyl ether at position 5 offers moderate lipophilicity, contrasting with polar groups like carbonyl (BCH-b2) or tetrazole (EZ7 ligand) .
Molecular Weight :
- The target compound (~284.1 g/mol) is smaller than most analogs, suggesting favorable bioavailability compared to larger derivatives like EZ7 (~615.7 g/mol) .
Biological Activity
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether (CAS No. 1092352-98-1) is a compound belonging to the benzoxazole family, which has garnered interest in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrNO2, with a molecular weight of 256.10 g/mol. The compound features a benzoxazole ring substituted with a bromine atom and an ethyl group, contributing to its unique biological properties.
Biological Activity Overview
Benzoxazole derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Research indicates that benzoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluated the anticancer activity of several benzoxazole derivatives, including this compound. The compound demonstrated potent activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Benzoxazole compounds have also shown promise as antimicrobial agents:
- Research Findings : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics such as penicillin .
Structure–Activity Relationship (SAR)
The biological activity of benzoxazole derivatives can often be attributed to their structural features. In the case of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances cytotoxicity in cancer cells |
| Ethyl Group | Contributes to increased solubility |
| Methyl Ether Group | Potentially improves bioavailability |
Comparative Analysis
A comparative analysis with related compounds shows that modifications in the benzoxazole structure can lead to enhanced or diminished biological activity. For example, compounds with additional electron-donating groups often exhibit increased anticancer efficacy .
Q & A
Q. What are the recommended synthetic pathways for 7-bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether in laboratory settings?
The compound is typically synthesized via multi-step reactions, including:
- Halogenation : Bromination of the benzoxazole core using reagents like NBS (N-bromosuccinimide) under controlled conditions.
- Etherification : Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reactions.
- Functionalization : Alkylation at the 2-position using ethyl halides in the presence of a base (e.g., K₂CO₃). Example protocols for analogous compounds involve Li/Br exchange followed by boronate coupling or Na₂S₂O₅-mediated cyclization in DMF .
Q. What safety protocols should be followed when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store in a dry, dark environment at 2–8°C in airtight containers. Brominated aromatic compounds may release toxic fumes upon decomposition; avoid contact with strong oxidizers .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify substituent positions (e.g., methoxy δ 3.8–4.0 ppm, bromine-induced deshielding ).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 284–290 for similar benzoxazoles ).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths (e.g., C–Br bond ~1.89 Å in brominated heterocycles ).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura coupling.
- Molecular Docking : Model interactions with palladium catalysts to optimize reaction conditions (e.g., ligand choice, solvent polarity) . Example: Boronate intermediates in analogous compounds show enhanced reactivity when electron-withdrawing groups are present .
Q. How can contradictions in spectroscopic data be resolved during characterization?
- Multi-Technique Validation : Cross-reference NMR with IR (C-O stretch ~1250 cm⁻¹ for methoxy) and HPLC purity checks.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to clarify ambiguous signals.
- Crystallographic Data : Compare experimental X-ray results with computational models (e.g., Mercury software) .
Q. What strategies are used to explore its potential in drug discovery?
- Structure-Activity Relationship (SAR) : Modify the ethyl or methoxy groups to assess impact on biological activity (e.g., kinase inhibition).
- In Silico Screening : Virtual libraries of benzoxazole derivatives can be screened against target proteins (e.g., EGFR, COX-2) .
- Metabolic Stability Assays : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methoxy group .
- Troubleshooting : Low yields in bromination may result from competing side reactions; use radical inhibitors like BHT .
- Environmental Impact : Dispose of waste via certified hazardous waste facilities due to potential aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
